molecular formula C22H28N2O B6034766 N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide

Cat. No. B6034766
M. Wt: 336.5 g/mol
InChI Key: KHSCJQGTMYZBEN-UHFFFAOYSA-N
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Description

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide, also known as NPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. NPPB is a member of the amiloride family of compounds, which are known to have a variety of biological effects. In

Scientific Research Applications

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to block certain ion channels, which can be useful in studying the function of these channels in the brain. In cardiovascular research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have vasodilatory effects, which could be useful in treating hypertension. In cancer research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to inhibit the growth of certain cancer cells, suggesting that it could be a potential anti-cancer agent.

Mechanism of Action

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide is known to block several ion channels, including the volume-regulated anion channel (VRAC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the calcium-activated chloride channel (CaCC). By blocking these channels, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide can modulate cellular processes such as ion transport, cell volume regulation, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide are diverse and depend on the specific ion channels that are affected. In general, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to modulate ion transport, cell volume regulation, and cell signaling in various cell types. In cardiovascular research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have vasodilatory effects, which could be useful in treating hypertension. In cancer research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to inhibit the growth of certain cancer cells, suggesting that it could be a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has several advantages as a research tool, including its ability to block multiple ion channels and its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have off-target effects, which can complicate data interpretation. Additionally, the optimal concentration of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide for a given experiment may vary depending on the specific cell type and ion channel being studied.

Future Directions

There are many potential future directions for research on N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide. One area of interest is the development of more specific N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide analogs that can selectively target individual ion channels. Another area of interest is the use of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide as a therapeutic agent in the treatment of diseases such as hypertension and cancer. Finally, further research is needed to fully understand the mechanism of action of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide and its effects on various cellular processes.

Synthesis Methods

N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide can be synthesized using a variety of methods, including the reaction of 4-biphenylcarboxylic acid with 1-propylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be treated with methyl iodide to form the final compound. Other methods of synthesis have also been reported in the literature.

properties

IUPAC Name

4-phenyl-N-[(1-propylpiperidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-2-14-24-15-6-7-18(17-24)16-23-22(25)21-12-10-20(11-13-21)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCJQGTMYZBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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